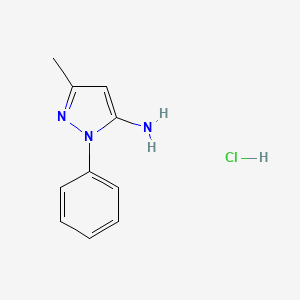

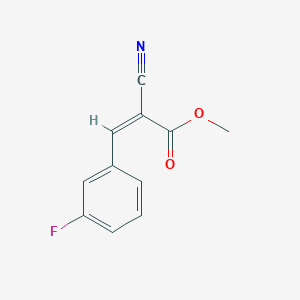

![molecular formula C10H9NO4 B6142846 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016674-88-6](/img/structure/B6142846.png)

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxazole ring, which is a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of these hetero atoms or groupings can impart preferential specificities in their biological responses .

Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring and an oxazole ring. The furan ring contains an oxygen atom and the oxazole ring contains both an oxygen and a nitrogen atom . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications

FFPA has been studied for its potential therapeutic properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used in the synthesis of various pharmaceuticals and in the development of new drug delivery systems. FFPA has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells.

Mechanism of Action

Target of Action

The primary targets of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets . .

Biochemical Pathways

Furan derivatives are known to participate in various biological activities, suggesting that they may interact with multiple biochemical pathways . .

Pharmacokinetics

Given its structural similarity to other furan derivatives, it is possible that it has similar ADME properties . .

Result of Action

It has been reported that the compound demonstrates good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may exert its effects by disrupting microbial cell functions, although the specific mechanisms remain to be elucidated.

Advantages and Limitations for Lab Experiments

The main advantage of using FFPA in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it an attractive tool for studying the mechanisms of cancer cell death. However, FFPA also has some limitations. For example, it is not very soluble in water and is not very stable in the presence of light or oxygen. Additionally, it has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

1. Further research is needed to better understand the mechanism of action of FFPA.

2. Studies are needed to assess the efficacy of FFPA in vivo.

3. Clinical trials are needed to evaluate the safety and efficacy of FFPA in humans.

4. Studies are needed to explore the potential applications of FFPA in the development of new drugs and drug delivery systems.

5. Research is needed to assess the potential synergistic effects of FFPA with other compounds.

6. Studies are needed to explore the effects of FFPA on other diseases, such as diabetes and cardiovascular disease.

7. Research is needed to further investigate the pharmacokinetics and pharmacodynamics of FFPA.

8. Studies are needed to explore the potential toxic effects of FFPA.

9. Research is needed to investigate the potential of FFPA as a natural preservative.

10. Studies are needed to explore the potential of FFPA as an ingredient in food products.

Synthesis Methods

FFPA can be synthesized from furfuryl alcohol and propionic anhydride through a two-step reaction. First, the furfuryl alcohol is reacted with propionic anhydride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces furfurylidene-propionic acid. The furfurylidene-propionic acid is then reacted with an acid such as hydrochloric acid or sulfuric acid to form FFPA.

properties

IUPAC Name |

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)4-3-9-11-6-8(15-9)7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAWLOKPGRAJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(O2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)